molecular formula C21H11N3O3S4 B2859415 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde CAS No. 730992-61-7

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

Cat. No. B2859415
CAS RN: 730992-61-7
M. Wt: 481.58
InChI Key: PUXWUBDGZYZOLM-UHFFFAOYSA-N
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Description

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde, also known as BBNS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBNS is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological research. In

Mechanism of Action

The mechanism of action of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is based on its ability to undergo a chemical reaction with thiols and other biomolecules. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde reacts with thiols through a nucleophilic substitution reaction, which leads to the formation of a highly fluorescent product. This reaction can be used to detect the presence of thiols in biological systems. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde also undergoes a chemical reaction with metal ions, which leads to the formation of a complex that is highly fluorescent.
Biochemical and physiological effects:
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has been shown to have a low toxicity and does not exhibit any significant side effects when used in laboratory experiments. It has been shown to be stable under physiological conditions, making it suitable for use in biological systems. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. Additionally, 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has been used to monitor the pH of biological systems.

Advantages and Limitations for Lab Experiments

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is highly fluorescent and can be easily detected using fluorescence spectroscopy. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is also stable under physiological conditions, making it suitable for use in biological systems. However, there are some limitations to the use of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde in laboratory experiments. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is sensitive to light and can be degraded by exposure to light. Additionally, 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can react with other biomolecules, which can lead to false positives in experiments.

Future Directions

There are several future directions for research on 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde. One direction is to explore the use of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde as a fluorescent probe for detecting other biomolecules, such as amino acids and nucleotides. Another direction is to investigate the use of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde in vivo, to determine its potential applications in medical imaging and diagnosis. Additionally, research can be conducted to optimize the synthesis method of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde, to improve its purity and yield.

Synthesis Methods

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be synthesized using a multi-step process, which involves the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then treated with a coupling agent to form 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde. The purity of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be improved by recrystallization.

Scientific Research Applications

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has various scientific research applications, including its use as a fluorescent probe for detecting thiols and other biomolecules. It has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has also been used as a fluorescent sensor for detecting metal ions, such as copper and iron. Additionally, 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has been used as a fluorescent probe for monitoring the pH of biological systems.

properties

IUPAC Name

3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O3S4/c25-11-12-9-15(24(26)27)19(31-21-23-14-6-2-4-8-17(14)29-21)18(10-12)30-20-22-13-5-1-3-7-16(13)28-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXWUBDGZYZOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3SC4=NC5=CC=CC=C5S4)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

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